(R)-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Description
®-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a chiral compound that belongs to the class of dihydrofurans. This compound is characterized by the presence of two fluorine atoms at the 3-position and a hydroxymethyl group at the 5-position of the dihydrofuran ring. It is a versatile intermediate used in the synthesis of various natural and unnatural products.
Properties
Molecular Formula |
C5H6F2O3 |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
(5R)-3,3-difluoro-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-3(2-8)10-4(5)9/h3,8H,1-2H2/t3-/m1/s1 |
InChI Key |
ZCRSZQOQHNRPHE-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)C1(F)F)CO |
Canonical SMILES |
C1C(OC(=O)C1(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3,3-difluoro-2,5-dihydrofuran.
Hydroxymethylation: The precursor undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 5-position.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as enzymatic resolution or chiral chromatography, to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and enantiomeric purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3,3-Difluoro-5-carboxydihydrofuran-2(3H)-one.
Reduction: 3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one.
Substitution: 3,3-Difluoro-5-(substituted)methyldihydrofuran-2(3H)-one.
Scientific Research Applications
®-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
(S)-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one: The enantiomer of the compound with similar chemical properties but different biological activity.
3,3-Difluoro-5-(hydroxymethyl)tetrahydrofuran: A structurally related compound with a saturated ring system.
5-(Hydroxymethyl)-2-furfurylamine: A compound with a similar hydroxymethyl group but different ring structure.
Uniqueness
®-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one is unique due to its specific stereochemistry and the presence of fluorine atoms, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.
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